molecular formula C17H15NO3S B14603029 2-[1-(Naphthalen-1-yl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine CAS No. 60264-45-1

2-[1-(Naphthalen-1-yl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine

Cat. No.: B14603029
CAS No.: 60264-45-1
M. Wt: 313.4 g/mol
InChI Key: IYMKHEGPXMWMCN-UHFFFAOYSA-N
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Description

2-[1-(Naphthalen-1-yl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine is an organic compound characterized by its unique structure, which includes a naphthalene ring and a pyridine ring connected via an ethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Naphthalen-1-yl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine typically involves the reaction of naphthalene derivatives with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride intermediate. This intermediate is then reacted with a pyridine derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in a controlled environment to prevent contamination and ensure the safety of the process .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Naphthalen-1-yl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1-(Naphthalen-1-yl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(Naphthalen-1-yl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-2-yl)ethan-1-one: Similar structure but lacks the sulfonyl group.

    1-(Naphthalen-2-yl)ethan-1-amine: Contains an amine group instead of a sulfonyl group.

    2-(Naphthalen-1-yl)ethanesulfonyl chloride: Precursor to the target compound.

Uniqueness

2-[1-(Naphthalen-1-yl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine is unique due to its combination of a naphthalene ring, a sulfonyl group, and a pyridine ring. This unique structure imparts specific chemical and biological properties that are not observed in its similar compounds .

Properties

CAS No.

60264-45-1

Molecular Formula

C17H15NO3S

Molecular Weight

313.4 g/mol

IUPAC Name

2-(1-naphthalen-1-ylethylsulfonyl)-1-oxidopyridin-1-ium

InChI

InChI=1S/C17H15NO3S/c1-13(22(20,21)17-11-4-5-12-18(17)19)15-10-6-8-14-7-2-3-9-16(14)15/h2-13H,1H3

InChI Key

IYMKHEGPXMWMCN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=[N+]3[O-]

Origin of Product

United States

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